molecular formula C22H29NO6 B11161496 N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline

N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline

Cat. No.: B11161496
M. Wt: 403.5 g/mol
InChI Key: MDBZMHWWCZQWBA-UHFFFAOYSA-N
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Description

N-{2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline is a synthetic coumarin derivative with a complex structure featuring:

  • A 4-butyl-8-methyl-2H-chromen-2-one core, a coumarin scaffold known for its aromatic and electron-rich properties.
  • A propanoyloxy linker at position 7 of the coumarin ring, connecting to a norvaline residue (a non-proteinogenic amino acid with a five-carbon side chain).

This compound’s structural uniqueness lies in the integration of a coumarin moiety with a peptide-like side chain, which may influence its solubility, bioavailability, and target specificity.

Properties

Molecular Formula

C22H29NO6

Molecular Weight

403.5 g/mol

IUPAC Name

2-[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid

InChI

InChI=1S/C22H29NO6/c1-5-7-9-15-12-19(24)29-20-13(3)18(11-10-16(15)20)28-14(4)21(25)23-17(8-6-2)22(26)27/h10-12,14,17H,5-9H2,1-4H3,(H,23,25)(H,26,27)

InChI Key

MDBZMHWWCZQWBA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NC(CCC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline typically involves the reaction of 4-butyl-8-methyl-2-oxo-2H-chromen-7-ol with 2-bromo-propanoic acid, followed by coupling with norvaline. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like N,N’-carbonyldiimidazole .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving rigorous purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline involves its interaction with specific molecular targets and pathways. The compound may inhibit bacterial DNA gyrase, leading to antimicrobial effects. It can also modulate inflammatory pathways by inhibiting key enzymes and cytokines .

Comparison with Similar Compounds

Coumarin-Peptide Hybrids

The compound shares structural motifs with N-{(2R)-2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine (), differing in the amino acid residue:

  • Norvaline (C5H11NO2) vs. Glycylglycine (C4H8N2O3).

Key structural variations in related compounds ():

Compound Core Structure Substituent/Modification Molecular Weight (g/mol)
Target Compound 4-Butyl-8-methylcoumarin Norvaline-linked propanoyloxy ~406.4 (estimated)
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid () Same coumarin core Propanoic acid (no amino acid linkage) 332.79
N-{(2R)-2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine () Same coumarin core Glycylglycine peptide linkage 418.446
Neobavaisoflavone () Prenylflavonoid Hydroxyphenyl and prenyl groups 322.4

Structural Implications :

  • The propanoyloxy linker (common in ) enhances spatial flexibility, enabling interactions with deep binding pockets.
  • Amino acid residues (norvaline vs. glycylglycine) modulate polarity: norvaline’s aliphatic chain may favor hydrophobic interactions, while glycylglycine’s peptide bonds could engage in hydrogen bonding .

Structural Characterization

  • X-ray Crystallography : Tools like SHELXL () and WinGX/ORTEP () are critical for resolving stereochemistry (e.g., the (2R) configuration in ).
  • NMR and HRMS: Used extensively for validating structures (e.g., compound 8b in ), with δ 1.84–1.02 ppm signals confirming aliphatic chains in norvaline derivatives .

Pharmacological and Functional Insights

Target Engagement

  • Coumarin Derivatives: highlights prenylflavonoids (e.g., neobavaisoflavone) as modulators of Aβ42 aggregation, suggesting coumarin hybrids may target neurodegenerative pathways.

Bioactivity Predictions

  • Norvaline vs. Glycylglycine: The former’s hydrophobicity may improve blood-brain barrier penetration, while the latter’s polarity could limit off-target effects .
  • Comparison with Benzamide Derivatives (): Substituents like cyanomethoxy or propargyloxy groups enhance metabolic stability, a feature the target compound may lack due to its aliphatic side chain .

Biological Activity

N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline is a synthetic compound belonging to the class of coumarin derivatives. This compound exhibits a range of biological activities, which are of significant interest in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C28H30N2O6C_{28}H_{30}N_{2}O_{6}, with a molecular weight of approximately 490.5 g/mol. The structure includes a coumarin moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Coumarin Derivative : The initial step involves the synthesis of the chromenone structure through reactions involving butyl and methyl groups.
  • Esterification : The coumarin derivative is then reacted with norvaline in the presence of activating agents to form the desired compound.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
  • Receptor Binding : The coumarin moiety may interact with cellular receptors, modulating their activity and influencing signaling pathways related to various diseases.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Activity : Coumarin derivatives are known for their ability to scavenge free radicals, which can protect cells from oxidative stress.
    Activity TypeMechanismReference
    AntioxidantScavenging free radicals
    Anti-inflammatoryInhibition of pro-inflammatory cytokines
    AntimicrobialDisruption of microbial cell membranes
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines.
  • Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains.

Case Studies

A series of case studies have been conducted to evaluate the efficacy of N-{2-[ (4-butyl -8-methyl -2 -oxo - 2H -chromen -7 -yloxy] propanoyl}norvaline in different biological contexts:

  • In Vitro Studies : Laboratory tests reveal that this compound significantly reduces inflammation markers in human cell lines exposed to inflammatory stimuli.
    • Study Reference : A study published in Journal of Medicinal Chemistry demonstrated a dose-dependent reduction in TNF-alpha levels after treatment with the compound.
  • Animal Models : In vivo studies using rodent models indicate that administration of N-{2-[ (4-butyl -8-methyl -2 -oxo - 2H -chromen -7 -yloxy] propanoyl}norvaline leads to decreased swelling and pain responses in models of arthritis.

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